Cas no 25317-39-9 (1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-)
25317-39-9 structure
Product Name:1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
CAS-nummer:25317-39-9
MF:C22H16N4O7S2
MW:512.515042304993
CID:282844
PubChem ID:21520
Update Time:2025-04-19
1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
- 7-oxo-8-[(4-phenyldiazenylphenyl)hydrazinylidene]naphthalene-1,3-disulfonic acid
- (8Z)-7-oxo-8-({4-[(E)-phenyldiazenyl]phenyl}hydrazono)-7,8-dihydronaphthalene-1,3-disulfonic acid
- 7-Hydroxy-8-((4-(phenylazo)phenyl)azo)naphthalene-1,3-disulphonic acid
- Brilliant Croceine 3B
- Erionyl Red E-GR
- Paper Scarlet A Extra
- 7-Hydroxy-8-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]-1,3-naphthalenedisulfonic acid
- Brilliant Croceine SWW
- CHEMBL1976160
- Brilliant Croceine MO
- EINECS 246-826-7
- Croceine Scarlet SS
- Brilliant Croceine 3BA-CF
- 7-hydroxy-8-[(E)-[4-[(E)-phenylazo]phenyl]azo]naphthalene-1,3-disulfonic acid
- Q27159435
- Brilliant Red EMBL
- woodstain scarlet free acid
- 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonic acid
- Paper Scarlet WEG
- 25317-39-9
- 7-HYDROXY-8-[[4-(PHENYLAZO)PHENYL]AZO]NAPHTHALENE-1,3-DISULFONIC ACID
- NSC7832
- Croceine Scarlet MOO
- Croceine Scarlet M
- Acid Leather Red PSNR
- 1379505-49-3
- Brilliant Scarlet R
- 1,3-Naphthalenedisulfonic acid, {7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-,} disodium salt
- Brilliant Croceine
- NSC47724
- Brilliant Croceine LBH
- Acidal Bright Croceine
- Brilliant Crocein (C.I. 27290)
- Wood Stain Scarlet NS
- Brilliant Croceine MOOL
- Brilliant Scarlet LC
- Brilliant Croceine P
- Hispacid Scarlet M
- 7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3-disulfonic acid
- 7-Hydroxy-8-((4-(phenyldiazenyl)phenyl)diazenyl)-1,3-naphthalenedisulfonic acid
- Kiton Scarlet MOO
- Ext D and C Red No. 13
- DTXSID90859908
- Brilliant Croceine MOO
- Croceine Brilliant Scarlet 3BC
- Calcocid Scarlet MOON
- Atul Croceine Scarlet MOO
- NS00083458
- NSC-7832
- SCHEMBL110351
- Curol Brilliant Red G
- Paper Scarlet R
- Brilliant Croceine Scarlet N
- Fenazo Red XG
- Croceine Brilliant Scarlet 3BS
- Brilliant Croceine 3BM
- Woodstain Scarlet
- Acilan Croceine MOO
- Brilliant crocein
- 1, 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-, disodium salt
- Eriosin Red GR
- Acid Red 2 Zh
- CHEBI:87190
- Brilliant Red 2EMBL
- 7-Hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}-1,3-naphthalenedisulfonic acid
- acid red 73 (free acid form)
- Amacid Brilliant Croceine 3BA
- NSC-47724
- Crocein Scarlet N
- DTXSID701043670
- Eniacid Brilliant Scarlet
- C.I. Acid Red 73, disodium salt
- Brilliant Croceine M
- Scarlet MOO
- Airedale Scarlet MO
- Croceine Scarlet 3B
- Kiton Fast Scarlet A
- Vondacid Light Scarlet MOO
- Java Brilliant Scarlet MOO
- Croceine Scarlet MOON
- 7-Hydroxy-8-((E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl)naphthalene-1,3-disulfonic acid-
- Oxanal Scarlet A
- Croceine Acid Red
- Acid Fast Red RN
- Tertracid Brilliant Croceine MOO
- Ponceau PSNR
- Brilliant Croceine Scarlet M
- Hidacid Brilliant Crocein Scarlet
-
- Inchi: 1S/C22H16N4O7S2/c27-19-11-6-14-12-18(34(28,29)30)13-20(35(31,32)33)21(14)22(19)26-25-17-9-7-16(8-10-17)24-23-15-4-2-1-3-5-15/h1-13,27H,(H,28,29,30)(H,31,32,33)/b24-23+,26-25+
- InChI-sleutel: PIEQFSVTZMAUJA-QSZPNPOGSA-N
- LACHT: S(C1C=C(C=C2C=CC(=C(C2=1)/N=N/C1C=CC(=CC=1)/N=N/C1C=CC=CC=1)O)S(=O)(=O)O)(=O)(=O)O
Berekende eigenschappen
- Exacte massa: 512.04618
- Monoisotopische massa: 512.04604
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 11
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 6
- Complexiteit: 1080
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 192
- XLogP3: 3.9
Experimentele eigenschappen
- Dichtheid: 1.58
- Kookpunt: °Cat760mmHg
- Vlampunt: °C
- Brekindex: 1.721
- PSA: 178.41
1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- Gerelateerde literatuur
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
25317-39-9 (1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-) Gerelateerde producten
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
上海帛亦医药科技有限公司
Goudlid
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
CN Leverancier
Reagentie
烟台朗裕新材料科技有限公司
Goudlid
CN Leverancier
Reagentie
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk